molecular formula C12H18N4 B2499569 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1293284-71-5

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No. B2499569
M. Wt: 218.304
InChI Key: OPJBXDSNWFLUNM-UHFFFAOYSA-N
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Patent
US08653263B2

Procedure details

HOAc. To a 4 L high pressure autoclave equipped with mechanical stirring, temperature probe, heating jacket, and gas inlet were added 5% Pd/C (66.9 g, Johnson Matthey 5R338, 56.8% H2O, 3.45 mol %) and a solution of 2-benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole (160 g, 519 mmol) and acetic acid (30 mL, 519 mmol) in ethanol (3.2 L). The mixture was stirred at 50° C. under 50 psi of H2(g) for 4 h. The catalyst was removed and the resulting solution was then concentrated under reduced pressure to provide the desired product as a white solid (144 g, quantitative yield) as the HOAc salt. MS (ESI): mass calcd. for C12H18N4, 218.15; m/z found 219 [M+H]+. 1H-NMR (CDCl3, 400 MHz): 6.30 (s, 1H), 3.79-3.59 (m, 4H), 3.39 (m, 2H), 3.09-2.88 (m, 4H), 2.29 (s, 6H), 1.93 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
3.2 L
Type
solvent
Reaction Step Five
Name
Quantity
66.9 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(O)=O.C([N:12]1[CH2:19][CH:18]2[CH:14]([CH2:15][N:16]([C:20]3[N:25]=[C:24]([CH3:26])[CH:23]=[C:22]([CH3:27])[N:21]=3)[CH2:17]2)[CH2:13]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:27][C:22]1[CH:23]=[C:24]([CH3:26])[N:25]=[C:20]([N:16]2[CH2:17][CH:18]3[CH:14]([CH2:13][NH:12][CH2:19]3)[CH2:15]2)[N:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
160 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC2C1)C1=NC(=CC(=N1)C)C
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
3.2 L
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
66.9 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. under 50 psi of H2(g) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 4 L high pressure autoclave equipped with mechanical stirring, temperature probe
TEMPERATURE
Type
TEMPERATURE
Details
heating jacket, and gas inlet
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution was then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=NC(=NC(=C1)C)N1CC2CNCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 144 g
YIELD: CALCULATEDPERCENTYIELD 127.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.